molecular formula C8H12S B035003 2-Ethynylthiepane CAS No. 108277-05-0

2-Ethynylthiepane

Cat. No. B035003
M. Wt: 140.25 g/mol
InChI Key: JITSBNQAMUNGBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethynylthiepane (2-ETP) is a chemical compound that belongs to the class of thiepanes. It is a highly reactive molecule that has been used in scientific research for a variety of applications.

Mechanism Of Action

The mechanism of action of 2-Ethynylthiepane is not well understood. It is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. It has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase.

Biochemical And Physiological Effects

2-Ethynylthiepane has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and to inhibit the growth of tumors in animal models. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One advantage of using 2-Ethynylthiepane in lab experiments is its high reactivity, which allows for the synthesis of complex molecules. However, its high reactivity also makes it difficult to handle and store. In addition, its mechanism of action is not well understood, which limits its use in certain types of experiments.

Future Directions

There are many potential future directions for research on 2-Ethynylthiepane. One area of interest is the development of new synthetic methods for 2-Ethynylthiepane and its derivatives. Another area of interest is the elucidation of its mechanism of action, which could lead to the development of new drugs for the treatment of cancer and neurodegenerative diseases. Finally, the development of new applications for 2-Ethynylthiepane in fields such as materials science and catalysis is also an area of potential future research.

Synthesis Methods

The synthesis of 2-Ethynylthiepane involves the reaction of 1,3-cyclohexadiene with acetylene in the presence of a catalyst. The reaction proceeds through a Diels-Alder reaction followed by a retro-Diels-Alder reaction to form the final product. The yield of 2-Ethynylthiepane can be improved by using a palladium catalyst and by increasing the reaction temperature and pressure.

Scientific Research Applications

2-Ethynylthiepane has been used in scientific research for a variety of applications. It has been used as a building block for the synthesis of more complex molecules, such as thiepanone and thiepanethione. It has also been used as a ligand for metal catalysts and as a precursor for the synthesis of biologically active compounds.

properties

CAS RN

108277-05-0

Product Name

2-Ethynylthiepane

Molecular Formula

C8H12S

Molecular Weight

140.25 g/mol

IUPAC Name

2-ethynylthiepane

InChI

InChI=1S/C8H12S/c1-2-8-6-4-3-5-7-9-8/h1,8H,3-7H2

InChI Key

JITSBNQAMUNGBH-UHFFFAOYSA-N

SMILES

C#CC1CCCCCS1

Canonical SMILES

C#CC1CCCCCS1

synonyms

Thiepane, 2-ethynyl- (9CI)

Origin of Product

United States

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